ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a biphenyl-substituted ethoxy group at the 7-position, a propanoate ester at the 3-position, and methyl substituents at the 4- and 8-positions of the chromen-2-one core. Its molecular formula is C₃₁H₂₈O₆, with a molecular weight of 520.55 g/mol.
Properties
Molecular Formula |
C30H28O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C30H28O6/c1-4-34-28(32)17-15-25-19(2)24-14-16-27(20(3)29(24)36-30(25)33)35-18-26(31)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-14,16H,4,15,17-18H2,1-3H3 |
InChI Key |
IIFXMBRKMWKZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Hydroxy-4,8-Dimethyl-2H-Chromen-2-One
The chromenone backbone is synthesized via Pechmann condensation, a widely used method for coumarin derivatives.
Typical procedure :
-
Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions.
-
Conditions : Concentrated H2SO4 or HCl, 80–100°C, 4–6 hours.
-
Example :
Key characterization data :
-
1H NMR (DMSO-d6) : δ 10.45 (s, 1H, -OH), 6.85 (d, J = 8.8 Hz, 1H, H-6), 6.25 (d, J = 8.8 Hz, 1H, H-5), 2.45 (s, 3H, CH3), 2.38 (s, 3H, CH3).
Esterification at Position 3
Propanoic Acid Side Chain Introduction
The 3-position is functionalized via Knoevenagel condensation followed by esterification:
Step 1: Knoevenagel Reaction
-
Reagents : Chromenone intermediate (1.0 eq), malonic acid (1.5 eq).
-
Catalyst : Piperidine (0.1 eq).
-
Product : 3-(Carboxyethyl)-7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one.
Step 2: Esterification with Ethanol
-
Reagents : Carboxylic acid intermediate (1.0 eq), ethanol (excess), H2SO4 (catalytic).
Alternative method : Use ethyl chloroformate and triethylamine in THF (0°C → room temperature, 2 hours).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Sequential Synthesis | High purity; easy intermediate isolation | Lengthy (4–5 steps) | 50–60% |
| One-Pot Approach | Faster; reduced solvent use | Lower purity; challenging purification | 40–45% |
Key observations :
-
Sequential synthesis (Sections 2–4) is preferred for scalable production.
-
Microwave-assisted reactions reduce etherification time to 1–2 hours (unpublished data cited in Ref. 3).
Characterization and Quality Control
Spectroscopic Data :
-
1H NMR (CDCl3) : δ 8.15–7.45 (m, 9H, biphenyl), 6.90 (s, 1H, H-5), 4.30 (q, J = 7.1 Hz, 2H, -OCH2CH3), 2.60 (s, 3H, CH3), 2.50 (s, 3H, CH3).
Purity Assessment :
Challenges and Optimization Strategies
-
Etherification Efficiency :
-
Use of phase-transfer catalysts (e.g., TBAB) improves yields to 80%.
-
Ultrasonication at 50°C reduces reaction time to 4 hours.
-
-
Ester Hydrolysis Prevention :
-
Scale-Up Considerations :
Chemical Reactions Analysis
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antioxidant properties may involve the scavenging of free radicals and the upregulation of antioxidant defense mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the coumarin core but differ in substituents and functional groups:
Key Observations :
- The biphenyl group in the target compound enhances hydrophobicity (logP ≈ 5.2) compared to analogues with smaller substituents (e.g., tert-butylbenzyloxy: logP ≈ 4.8).
- Steric hindrance from the biphenyl group may reduce reactivity in nucleophilic substitution reactions compared to less bulky analogues.
Physicochemical and Spectroscopic Properties
| Property | Target Compound | tert-Butylbenzyloxy Analogue | Hydroxy-Substituted Analogue |
|---|---|---|---|
| Melting Point (°C) | 148–150 | 132–134 | 165–168 |
| UV λmax (nm) | 325 | 318 | 295 |
| Solubility (DMSO) | High | Moderate | Low |
Biological Activity
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Ethyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Biphenyl Moiety : Known for its role in various biological activities and interactions.
- Chromen-3-Yl Core : A common scaffold in many bioactive compounds, often associated with antioxidant and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, indicating that derivatives of chromenone structures often exhibit significant antibacterial and antifungal activities. For instance, a study on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives demonstrated notable activity against various pathogens, including:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest that the structural features of this compound may confer similar antimicrobial properties.
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored extensively. For instance, studies have shown that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce the viability of cancer cell lines.
- Induction of Apoptosis : Mechanisms include activation of caspases and disruption of mitochondrial function.
A notable case study involved testing a related compound where it exhibited an IC50 value in the range of against several cancer cell lines, indicating potent antiproliferative effects.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many chromenone derivatives increase ROS levels leading to oxidative stress in cells.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation highlighted the synthesis and screening of various chromenone derivatives against a panel of bacteria and fungi. Results demonstrated that certain modifications led to increased activity against resistant strains .
- Anticancer Screening : In vitro assays on cancer cell lines revealed that specific structural modifications enhanced the anticancer effects, with some derivatives showing improved selectivity towards cancer cells over normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
